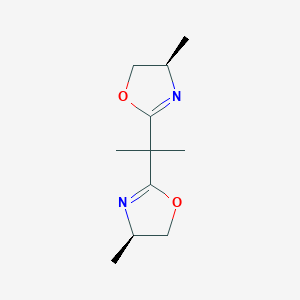

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)

Description

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a propane-2,2-diyl linker and 4-methyl substituents on each oxazoline ring. The R,R configuration is critical for its stereochemical behavior in asymmetric catalysis. The compound’s molecular formula is inferred as C11H18N2O2 (molecular weight ≈ 210.27), derived from structural analogs .

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-methyl-2-[2-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7-5-14-9(12-7)11(3,4)10-13-8(2)6-15-10/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYSMUEBCWPGF-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C(C)(C)C2=NC(CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)C(C)(C)C2=N[C@@H](CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate to form the oxazole rings. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield. The industrial synthesis may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole compounds, and substituted oxazole products, each with distinct chemical and physical properties.

Scientific Research Applications

(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure products.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its role in drug development, particularly in the design of chiral pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound’s chiral centers enable it to bind selectively to enzymes and receptors, modulating their activity. This selective binding can lead to various biological effects, including inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Variations

Bis(oxazoline) ligands are widely used in asymmetric catalysis. Key structural variations include substituents (methyl, benzyl, tert-butyl, phenyl) and linker types (propane, cyclopropane, cyclopentane). Below is a comparative analysis:

Table 1: Comparison of Bis(oxazoline) Ligands

Substituent Effects

- Benzyl/Tert-Butyl Groups : Increase steric bulk, improving stereocontrol in reactions like fluorination or cyclopropanation .

- Phenyl Groups : Enhance π-π interactions in substrates, critical for asymmetric induction in Diels-Alder reactions .

Linker Geometry

Biological Activity

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole), a compound with the CAS number 280755-86-4, is a member of the oxazoline family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to synthesize current research findings on its biological activity, including relevant data tables and case studies.

The molecular formula of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) is CHNO, with a molecular weight of 210.27 g/mol. The compound is characterized by its oxazoline rings which contribute to its biological activity.

Research indicates that compounds with oxazoline structures can act as inhibitors of various enzymes and proteins involved in cancer metabolism. For instance, studies have shown that derivatives of oxazoline can inhibit pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cancer cell metabolism by regulating the conversion of pyruvate to acetyl-CoA. The inhibition of PDHK can lead to altered metabolic profiles in cancer cells, potentially reducing their proliferation rates .

Inhibition Studies

A notable study explored the structure-activity relationship (SAR) of oxazoline derivatives against PDHK. The results indicated that specific substitutions on the oxazoline ring significantly enhanced inhibitory potency. For example, a derivative exhibited an IC value of 17 nM against PDHK1, demonstrating high specificity and potency .

Data Table: Biological Activity Summary

| Activity | IC | Target | Reference |

|---|---|---|---|

| PDHK1 Inhibition | 17 nM | Pyruvate Dehydrogenase Kinase | |

| HSP90 Inhibition | Not specified | Heat Shock Protein 90 |

Case Study 1: Cancer Cell Metabolism

In a study investigating the effects of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) on cancer cell lines, researchers found that treatment with the compound led to significant changes in metabolic pathways. The compound was shown to increase oxidative phosphorylation while decreasing glycolysis rates in treated cells. This metabolic shift was associated with reduced proliferation rates in several cancer cell lines .

Case Study 2: Structural Optimization

Another study focused on optimizing the structure of oxazoline derivatives for improved biological activity. By modifying substituents on the oxazoline rings, researchers were able to enhance both potency and selectivity against PDHK and HSP90. These modifications demonstrated the potential for developing more effective therapeutic agents based on this scaffold .

Q & A

Q. Basic

- Diastereomers : Arise from incomplete stereocontrol during cyclization. Mitigate by optimizing stoichiometry (e.g., 2.0 eq of chiral auxiliary).

- Oxazole ring-opening products : Prevent by avoiding protic solvents (e.g., water) during synthesis.

- Residual DMSO : Remove via vacuum distillation after reflux steps .

Can substituent engineering modulate the compound’s reactivity in organometallic applications?

Advanced

Yes. Substituent effects include:

- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups at the 4-position increase electrophilicity, enhancing oxidative addition rates in Pd-catalyzed reactions.

- Steric hindrance : Bulkier substituents (e.g., adamantyl) improve enantioselectivity but may reduce catalytic turnover.

- Boron-containing derivatives : Enable Suzuki-Miyaura couplings via transmetallation pathways .

How can computational methods predict the compound’s behavior in novel reaction systems?

Q. Advanced

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cross-couplings (e.g., NBO analysis for charge distribution).

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., DCM vs. THF).

- Docking studies : Evaluates binding affinity to enzyme active sites for biological applications .

What are the challenges in scaling up the synthesis while maintaining enantiopurity?

Q. Advanced

- Mass transfer limitations : Use continuous-flow reactors to ensure uniform mixing and temperature control.

- Catalyst leaching : Immobilize chiral catalysts on silica or polymer supports.

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.